Apaxifylline

Adenosine A1 receptor receptor selectivity xanthine antagonist profiling

Apaxifylline is the selective A1 antagonist (180-fold vs A2) bridging non-selective xanthines and A2A-selective tools. With 87% oral bioavailability for stress-free drinking-water dosing, it is validated in scopolamine amnesia & hippocampal LTP models. The (S)-enantiomer of KFM-19, it enables clean A1-specific pharmacology for cognition/dementia research. Ships ambient; not controlled.

Molecular Formula C16H22N4O3
Molecular Weight 318.37 g/mol
CAS No. 151581-23-6
Cat. No. B1665127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApaxifylline
CAS151581-23-6
Synonyms((S)-(-)-8-(3-oxocyclopentyl)-1,3-dipropyl-7H-purine-2,6-dione)
1H-Purine-2,6-dione, 3,7-dihydro-8-(3-oxocyclopentyl)-1,3-dipropyl-
BIIP 20
BIIP-20
KFM 19
KFM-19
Molecular FormulaC16H22N4O3
Molecular Weight318.37 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCC(=O)C3
InChIInChI=1S/C16H22N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3,(H,17,18)/t10-/m0/s1
InChIKeyRUHGOZFOVBMWOO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apaxifylline (CAS 151581-23-6) Procurement Guide for Selective Adenosine A1 Receptor Antagonism in Preclinical Neuroscience Research


Apaxifylline (USAN; also known as BIIP-20, U-98950) is a low-molecular-weight (318.37 g/mol) xanthine derivative that functions as a potent, selective antagonist at the adenosine A1 receptor (ADORA1) [1]. It is the (S)-(−)-configured active enantiomer of the racemate KFM-19 [2]. Unlike many broadly studied xanthine-based adenosine receptor antagonists that primarily target the A2A subtype (e.g., istradefylline, preladenant), Apaxifylline was advanced to Phase II clinical development for cognitive impairment and dementia, positioning it as a pharmacologically distinct tool compound for research programs investigating A1-mediated cognitive enhancement and neuroprotection [3].

Apaxifylline (CAS 151581-23-6) Selection Rationale: Why Non-Selective Xanthines or A2A-Selective Antagonists Cannot Substitute for A1-Specific Research Needs


The adenosine receptor family comprises four subtypes (A1, A2A, A2B, A3) with divergent and sometimes opposing physiological roles, making receptor-subtype selectivity the single most critical parameter for experimental validity [1]. Widely available xanthines such as caffeine and theophylline are non-selective antagonists with micromolar affinities at A1 and A2A receptors, precluding clean dissection of A1-specific pharmacology [1]. Conversely, the major clinically studied adenosine receptor antagonists—istradefylline (KW-6002) and preladenant (SCH-420814, MK-3814)—are highly selective for the A2A subtype and possess negligible A1 affinity, rendering them unsuitable for studies targeting A1-mediated pathways [2]. Apaxifylline occupies a distinct pharmacological niche: it is one of the few xanthine-based A1-selective antagonists with documented in vivo cognitive pharmacology, bridging the gap between non-selective tool compounds and the A2A-focused antagonist landscape [3].

Apaxifylline (CAS 151581-23-6) Quantitative Differentiation Evidence vs. In-Class and Cross-Class Adenosine Receptor Antagonists


Receptor Subtype Selectivity: Apaxifylline (A1-Selective) vs. Istradefylline (A2A-Selective) vs. Caffeine (Non-Selective)

Apaxifylline demonstrates unambiguous A1 receptor selectivity, in stark contrast to both non-selective xanthines and A2A-selective clinical candidates. KFM-19 (the racemate of which Apaxifylline is the active enantiomer) exhibits a Ki of 15.0 nM at the bovine adenosine A1 receptor and a Ki of 2,700.0 nM at the adenosine A2 receptor, yielding an A2/A1 binding ratio of 180 . In comparison, caffeine—the most widely used non-selective xanthine reference—has reported Ki values of 10,700 nM (human A1) and 23,400 nM (human A2A), with an A2/A1 ratio of approximately 2.2, indicating nearly equal, weak affinity at both subtypes [1]. Istradefylline (KW-6002), a marketed A2A-selective antiparkinsonian agent, exhibits a Ki of 2.2 nM at human A2A with >300-fold selectivity over A1, which makes it pharmacologically incapable of recapitulating A1-mediated effects [2]. This 180-fold A1-over-A2 selectivity window for Apaxifylline is sufficient to attribute observed pharmacological effects to A1 antagonism, whereas caffeine cannot discriminate between A1 and A2A subtypes.

Adenosine A1 receptor receptor selectivity xanthine antagonist profiling

Oral Bioavailability in Preclinical Species: Apaxifylline vs. Other Xanthine-Derived Adenosine A1 Antagonists

Apaxifylline was explicitly designed for good oral bioavailability—a frequent limitation of xanthine-based adenosine antagonists. In a preclinical dog model, Apaxifylline demonstrated 87% oral bioavailability following oral administration at 1 mg/kg, with high oral plasma exposure [1]. For context, DPCPX (8-cyclopentyl-1,3-dipropylxanthine), a classic A1-selective antagonist tool compound, is known to have poor aqueous solubility and limited oral bioavailability, often requiring parenteral administration or complex formulation strategies for in vivo use [2]. The Müller and Jacobson review describes Apaxifylline as a compound specifically developed to improve upon the water-solubility and bioavailability shortcomings of DPCPX through introduction of a keto group at the C3 position of the cyclopentyl ring [3]. No directly comparable oral bioavailability values at matched doses for DPCPX were identified in the primary literature; however, the characterization of DPCPX's bioavailability as 'poor' versus Apaxifylline's 87% constitutes a practical differentiation of significance for in vivo experimental design.

oral bioavailability pharmacokinetics adenosine A1 antagonist

In Vivo Cognitive Pharmacology: Apaxifylline Reversal of Scopolamine-Induced Amnesia vs. A2A Antagonists

Apaxifylline (tested as BIIP-20) has direct in vivo evidence of pro-cognitive activity in a rodent model of cholinergic deficit, a domain in which A2A-selective antagonists have not demonstrated comparable efficacy. In the step-through passive avoidance task in rats, BIIP-20 dose-dependently reversed scopolamine-induced memory deficits, with significant antagonism of amnesia demonstrated across a dose range [1]. This finding is mechanistically consistent with the high density of adenosine A1 receptors in the hippocampus and cortex, and with Apaxifylline's A1-selective pharmacology [2]. By contrast, the A2A-selective antagonist istradefylline has been extensively studied in models of Parkinson's disease motor dysfunction, but published reports of efficacy in hippocampal-dependent cognitive tasks or scopolamine-induced amnesia models are absent, and istradefylline's preclinical and clinical profile is centered on striatal A2A receptor blockade for motor improvement, not cognitive enhancement [3]. This functional differentiation—cognitive vs. motor behavioral domains—is a direct consequence of the A1-vs-A2A selectivity divergence.

cognitive enhancement passive avoidance scopolamine amnesia model

Apaxifylline (CAS 151581-23-6) Best-Fit Application Scenarios Based on Verified Quantitative Differentiation


A1-Selective Tool Compound for Dissecting Adenosine Receptor Subtype Contributions in Hippocampal Synaptic Plasticity

In electrophysiological studies of long-term potentiation (LTP) or long-term depression (LTD) in hippocampal slice preparations, bath application of non-selective adenosine antagonists (e.g., caffeine, theophylline) cannot distinguish between A1-mediated presynaptic inhibition of glutamate release and A2A-mediated modulation of postsynaptic receptor trafficking. Apaxifylline, with its 180-fold selectivity for A1 over A2 receptors [1], permits selective blockade of A1-mediated effects. This is directly supported by the binding selectivity evidence in Section 3, Evidence Item 1. Researchers should procure Apaxifylline when the experimental design requires confident attribution of observed synaptic changes specifically to A1 receptor blockade rather than to mixed A1/A2A antagonism.

Oral Dosing in Chronic Rodent Cognitive Behavioral Studies Requiring A1 Antagonism Without Confounding Injection Stress

Multi-week cognitive testing paradigms (e.g., Morris water maze, radial arm maze, operant delayed match-to-sample tasks) require consistent daily drug exposure without the stress and tissue damage associated with repeated intraperitoneal or intravenous injections. Apaxifylline's 87% oral bioavailability in preclinical species [1] enables incorporation into drinking water or oral gavage protocols. The first-generation A1 antagonist DPCPX, by contrast, requires solubilization in DMSO/cremophor-based vehicles or parenteral administration due to poor aqueous solubility [2], introducing vehicle-related confounds and injection stress artifacts. This application scenario follows directly from the bioavailability evidence in Section 3, Evidence Item 2.

Preclinical Screening of A1 Antagonists as Cognitive Enhancers in Cholinergic Deficit Models

Drug discovery programs targeting cognitive symptoms in Alzheimer's disease or other dementias frequently employ the scopolamine-induced amnesia model as a translational screen. Apaxifylline is one of the few adenosine receptor antagonists with published, positive in vivo efficacy data in this specific paradigm [1]. A2A-selective antagonists such as istradefylline, while validated for Parkinson's disease motor symptoms, lack published evidence of efficacy in scopolamine-induced cognitive impairment models [2]. As established in Section 3, Evidence Item 3, the mechanistic basis for this differentiation lies in the high density of A1 receptors in hippocampal and cortical regions critical for memory formation. Procurement of Apaxifylline for this application is justified by the convergence of A1 selectivity, oral bioavailability, and the specific in vivo cognitive pharmacology dataset.

Control Compound for Validating A2A Antagonist Selectivity in Dual-Adenosine-Receptor Experimental Designs

In studies investigating the therapeutic potential of dual A1/A2A antagonism (e.g., combined cognitive and motor benefit in Parkinson's disease dementia), researchers require a panel of well-characterized selective tools to parse the individual contributions of each receptor subtype. Apaxifylline serves as the A1-selective control, while istradefylline or preladenant serves as the A2A-selective control [1]. The orthogonal pharmacology of these compounds—Apaxifylline's A1 selectivity ratio of 180 vs. istradefylline's >300-fold A2A selectivity—ensures minimal pharmacological overlap, enabling clean factorial experimental designs [2]. This scenario derives from the receptor selectivity evidence in Section 3, Evidence Item 1, and addresses the need for complementary, well-validated selective antagonists in receptor deconvolution studies.

Quote Request

Request a Quote for Apaxifylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.